1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium
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Overview
Description
1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a complex organic compound with a unique structure that combines a pyridinium ion with carboxyphenyl and hydroxyimino groups
Preparation Methods
The synthesis of 1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM typically involves multiple steps, starting with the preparation of the pyridinium core. The synthetic route may include the following steps:
Formation of the Pyridinium Core: This can be achieved through the reaction of pyridine with an appropriate alkylating agent under controlled conditions.
Introduction of the Carboxyphenyl Group: This step involves the reaction of the pyridinium core with a carboxyphenyl derivative, often using a coupling reagent to facilitate the formation of the desired bond.
Addition of the Hydroxyimino Group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso derivative.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The carboxyphenyl group can undergo substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM can be compared with other similar compounds, such as:
Pyridinium Derivatives: These compounds share the pyridinium core but differ in their substituents, leading to different properties and applications.
Carboxyphenyl Derivatives: These compounds have a carboxyphenyl group but may lack the pyridinium core or hydroxyimino group.
Hydroxyimino Derivatives: These compounds contain the hydroxyimino group but differ in other parts of their structure.
Properties
Molecular Formula |
C15H14N3O4+ |
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Molecular Weight |
300.29 g/mol |
IUPAC Name |
4-[[2-[3-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H13N3O4/c19-14(10-18-7-1-2-11(9-18)8-16-22)17-13-5-3-12(4-6-13)15(20)21/h1-9H,10H2,(H2-,17,19,20,21,22)/p+1/b16-8+ |
InChI Key |
JPDJPAOZHVYXBW-LZYBPNLTSA-O |
Isomeric SMILES |
C1=CC(=C[N+](=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O)/C=N/O |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O)C=NO |
Origin of Product |
United States |
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